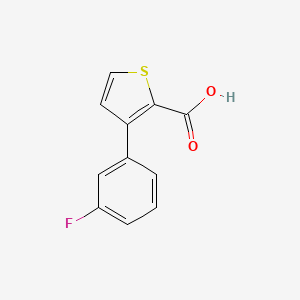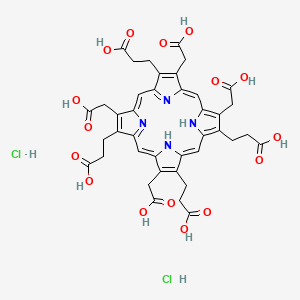![molecular formula C17H17NO4 B13076552 ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex, bridged bicyclic structure with intriguing features. Let’s break it down:
- Name : Ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
- Molecular Formula : C20H18O4N
- Structure : !Structure
准备方法
Synthesis Routes: The compound can be synthesized through the following steps:
- Start with 17α-hydroxyprogesterone (also known as 17α-hydroxy-4-pregnene-3,20-dione).
- Convert the 3-keto group to an enol ether using ethyl orthoformate.
- Halogenate the 6-position using carbon tetrabromide.
- Restore the 3-keto group.
- Acetylate the 17-hydroxy group.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
化学反应分析
Reactions:
- Oxidation : The enol ether can undergo oxidation reactions.
- Reduction : Reduction of the carbonyl group is possible.
- Substitution : The halogenated intermediate allows for substitution reactions.
- Ethyl Orthoformate : Used for enol ether formation.
- Carbon Tetrabromide (CBr4) : Halogenating agent.
- Acetic Anhydride : For acetylation.
Major Products: The major product is the target compound itself.
科学研究应用
This compound finds applications in various fields:
- Chemistry : As a challenging synthetic target and a model for studying bridged ring systems.
- Biology : Investigating its interactions with enzymes and receptors.
- Medicine : Potential pharmaceutical applications.
- Industry : As a precursor for other complex molecules.
作用机制
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
相似化合物的比较
While this compound is unique due to its intricate bridged structure, similar compounds include:
属性
分子式 |
C17H17NO4 |
|---|---|
分子量 |
299.32 g/mol |
IUPAC 名称 |
ethyl (13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-2-20-17(19)18-16-12(10-22-18)9-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16H,2,9-10H2,1H3/t12-,16+/m1/s1 |
InChI 键 |
SVSPWSGRYYFKMF-WBMJQRKESA-N |
手性 SMILES |
CCOC(=O)N1[C@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)CO1 |
规范 SMILES |
CCOC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
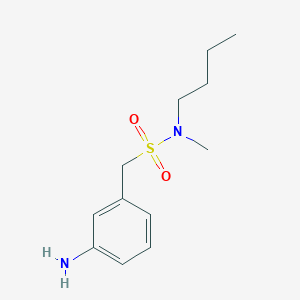
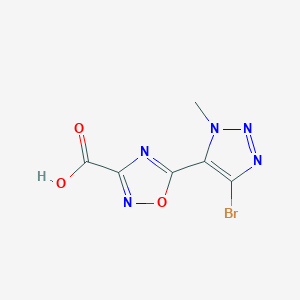

![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
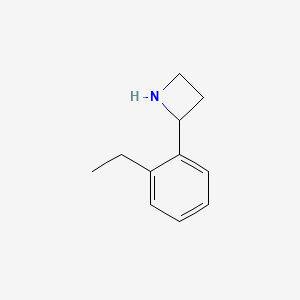

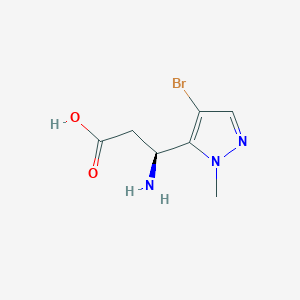
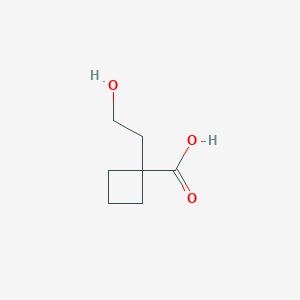
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)
